2-Ethylhexyl acrylate chemical structure and properties
2-Ethylhexyl acrylate chemical structure and properties
An In-depth Technical Guide to 2-Ethylhexyl Acrylate (B77674)
This guide provides a comprehensive overview of 2-ethylhexyl acrylate (2-EHA), a key monomer in the polymer industry. It covers its chemical structure, physicochemical properties, synthesis, and common analytical techniques for characterization. This document is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information.
Chemical Structure and Identification
2-Ethylhexyl acrylate is the ester of acrylic acid and 2-ethylhexanol. Its structure consists of a flexible 2-ethylhexyl group attached to a reactive acrylate moiety. This combination of a hydrophobic, bulky side chain and a polymerizable double bond defines its utility in polymer synthesis.
Table 1: Chemical Identification of 2-Ethylhexyl Acrylate
| Identifier | Value |
| IUPAC Name | 2-ethylhexyl prop-2-enoate[1] |
| Synonyms | 2-Ethylhexyl 2-propenoate, Acrylic acid, 2-ethylhexyl ester[2][3] |
| CAS Number | 103-11-7[1] |
| Molecular Formula | C₁₁H₂₀O₂[1] |
| Molecular Weight | 184.28 g/mol [4][5][6] |
| SMILES | CCCCC(CC)COC(=O)C=C[1] |
| InChIKey | GOXQRTZXKQZDDN-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-EHA is a clear, colorless liquid with a characteristic sweet or pleasant odor.[2][3][4] It is less dense than water and has very low solubility in water.[2][4] Its properties make it an excellent plasticizing co-monomer, imparting flexibility, water resistance, and good weatherability to polymers.[4][7]
Table 2: Physical and Chemical Properties of 2-Ethylhexyl Acrylate
| Property | Value |
| Appearance | Clear, colorless liquid[1][4][5] |
| Odor | Pleasant, sweet, or musty odor[1][2][4][5] |
| Density | 0.885 g/cm³ at 20°C[1][4] |
| Boiling Point | 215–219 °C (419–426 °F)[1] |
| Melting Point | -90 °C (-130 °F)[1][5][8] |
| Flash Point | 82 °C (180 °F)[1][9] |
| Vapor Pressure | 0.178 mmHg at 25°C[2] |
| Water Solubility | Approx. 9.6 mg/L[4] |
| logP (Octanol/Water Partition Coefficient) | ~4[10] |
| Refractive Index | 1.434 – 1.437 at 20°C[8] |
| Viscosity | 1.75 mPa·s at 20°C[8] |
Synthesis and Purification
The primary industrial method for producing 2-ethylhexyl acrylate is the direct esterification of acrylic acid with 2-ethylhexanol.[9] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[9] To prevent the highly reactive acrylate monomer from polymerizing during synthesis and purification, a polymerization inhibitor like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) is added.[1][9]
The general synthesis and purification workflow involves several key stages: esterification, neutralization, washing, and finally, fractional distillation to achieve high purity.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the laboratory synthesis of 2-ethylhexyl acrylate based on common esterification methods.
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Apparatus Setup : Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.
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Charging Reactants : To the flask, add 2-ethylhexanol (1.0 eq), acrylic acid (1.1 eq), a suitable acid catalyst such as p-toluenesulfonic acid (0.02 eq), and a polymerization inhibitor like MEHQ (200 ppm). Add an azeotropic solvent like toluene (B28343) to facilitate water removal.
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Esterification Reaction : Heat the mixture to reflux (typically 90-120°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is near completion.
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Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
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Washing : Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.
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Drying and Filtration : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter the mixture to remove the drying agent.
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Purification : Remove the toluene solvent using a rotary evaporator. The resulting crude 2-ethylhexyl acrylate is then purified by vacuum distillation to separate it from unreacted 2-ethylhexanol and heavy byproducts, yielding the pure product.
Reactivity and Polymerization
The acrylate group in 2-EHA is highly susceptible to polymerization via free-radical mechanisms. This reaction can be initiated by heat, light, peroxides, or other contaminants.[1] Due to this high reactivity, 2-EHA is almost always stored and handled with a stabilizer.[8] It readily forms homopolymers and can be copolymerized with a wide range of other monomers, such as vinyl acetate, styrene, and other acrylates and methacrylates, to tailor the properties of the final polymer product.[7][8]
Polymer Characterization
Polymers derived from 2-EHA are typically characterized to determine their molecular weight, molecular weight distribution, and thermal properties, which are critical for their application performance.
Experimental Protocols for Polymer Analysis
GPC is used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (Đ) of the polymer.
-
Sample Preparation : Prepare a dilute solution of the poly(2-EHA) sample (e.g., 1-2 mg/mL) in a suitable solvent, typically tetrahydrofuran (B95107) (THF). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
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Instrumentation : Use a GPC system equipped with a refractive index (RI) detector. The system should have a series of columns packed with porous gel beads suitable for the expected molecular weight range of the polymer.
-
Analysis : Inject the filtered sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
Data Processing : Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards). The molecular weight distribution of the sample is determined by comparing its elution time to the calibration curve.
DSC is used to measure the glass transition temperature (Tg), a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
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Sample Preparation : Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation : Place the sample pan and an empty reference pan into the DSC cell.
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Analysis : Subject the sample to a controlled heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:
-
Heat from -80°C to 100°C at 10°C/min.
-
Cool from 100°C to -80°C at 10°C/min.
-
Heat again from -80°C to 100°C at 10°C/min.
-
-
Data Processing : The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
Toxicological Profile and Metabolic Pathway
For professionals in drug development, understanding the toxicological profile of monomers like 2-EHA is crucial, especially when they are used in medical devices or drug delivery systems. 2-EHA is classified as a skin and eye irritant and a skin sensitizer.[4] The mechanism of toxicity and detoxification is important. Like many electrophilic compounds, 2-EHA can be detoxified in the body through conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant. This reaction is often catalyzed by glutathione S-transferase (GST) enzymes. The resulting conjugate is then typically processed through the mercapturic acid pathway for excretion. Depletion of cellular GSH can lead to oxidative stress and cellular damage.
Applications
The primary use of 2-ethylhexyl acrylate is as a monomer in the production of polymers and copolymers.[9] Its ability to lower the glass transition temperature and increase flexibility makes it a critical component in:
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Pressure-Sensitive Adhesives : It is a major base monomer for acrylic adhesives used in tapes and labels.[9]
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Paints and Coatings : Used in latex paint formulations to improve flexibility and durability.[4][9]
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Textile and Leather Finishes : Imparts softness and water resistance.[4][9]
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Plastics and Sealants : Acts as a plasticizing agent.[4][11]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]
- 3. www2.mst.dk [www2.mst.dk]
- 4. ashland.com [ashland.com]
- 5. scribd.com [scribd.com]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. epluschemical.com [epluschemical.com]
- 9. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. data.ntsb.gov [data.ntsb.gov]
